[4-Bromo-2-(dimethylamino)phenyl]methanol
Description
Properties
IUPAC Name |
[4-bromo-2-(dimethylamino)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-5,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPHXKHAIVOZND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-Bromo-2-(dimethylamino)phenyl]methanol is a compound that has garnered attention for its potential biological activities, particularly as a selective inhibitor of certain kinases and in various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of [4-Bromo-2-(dimethylamino)phenyl]methanol can be represented as follows:
- Molecular Formula : C9H12BrN1O
- Molecular Weight : 232.1 g/mol
This compound features a bromine atom at the para position of a dimethylamino-substituted phenyl ring, linked to a hydroxymethyl group. The presence of the dimethylamino group is significant for its biological activity, enhancing solubility and interaction with biological targets.
Biological Activity Overview
Research indicates that [4-Bromo-2-(dimethylamino)phenyl]methanol exhibits several biological activities, including:
- Inhibition of MEK Kinases : The compound has been identified as a selective inhibitor of MEK (Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase Kinase), which plays a crucial role in cell signaling pathways associated with cancer and inflammatory diseases .
- Antimicrobial Properties : Studies have shown that derivatives containing bromo and dimethylamino groups exhibit antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus.
The mechanism through which [4-Bromo-2-(dimethylamino)phenyl]methanol exerts its effects primarily involves:
- Kinase Inhibition : By binding to the active site of MEK enzymes, the compound prevents the phosphorylation of MAP kinase, thereby disrupting downstream signaling pathways that promote cell proliferation and survival in cancer cells .
- Antibacterial Activity : The compound's ability to chelate metal ions enhances its antimicrobial efficacy. Metal complexes formed with this compound demonstrate improved activity against bacterial strains compared to the free ligand .
1. MEK Inhibition and Cancer Treatment
A patent detailing the use of 4-bromo derivatives as MEK inhibitors highlights their potential in treating proliferative diseases such as cancer. The inhibition of MEK leads to a reversal of transformed phenotypes in various cell lines, indicating significant therapeutic potential .
2. Antimicrobial Efficacy
In a study assessing the antibacterial properties of related compounds, it was found that [4-Bromo-2-(dimethylamino)phenyl]methanol exhibited notable activity against pathogenic bacteria. The results demonstrated that metal complexes derived from this compound showed enhanced antibacterial effects compared to their non-complexed forms .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| MEK Inhibition | Selective inhibitor | |
| Antibacterial Activity | Effective against E. coli and S. aureus | |
| Cytotoxicity | Tested on Hep-G2 and MCF-7 cell lines |
Table 2: Comparative Antibacterial Activity
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| [4-Bromo-2-(dimethylamino)phenyl]methanol | E. coli | 32 µg/mL |
| Metal Complex (Pd(II)) | S. aureus | 16 µg/mL |
| Standard Drug (Chloramphenicol) | E. coli | 8 µg/mL |
Scientific Research Applications
Key Steps in Synthesis:
- Formation of the Intermediate : The initial step often involves the formation of an intermediate compound through nucleophilic substitution reactions.
- Reduction : The intermediate is then reduced to yield 4-Bromo-2-(dimethylamino)phenylmethanol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
- Purification : The final product is purified using recrystallization techniques to achieve the desired purity levels.
Medicinal Chemistry
4-Bromo-2-(dimethylamino)phenylmethanol has been investigated for its potential as an anti-cancer agent. Its structural similarity to other known pharmaceuticals allows it to interact with biological targets involved in cell proliferation and apoptosis.
- Case Study : Research indicates that derivatives of this compound exhibit selective inhibition against various cancer cell lines, including breast and colon cancer cells. These compounds act by modulating kinase activity, which is crucial for cancer cell growth .
Proteomics Research
This compound serves as a biochemical tool in proteomics, particularly in studying protein interactions and modifications. Its ability to form stable complexes with proteins makes it valuable for experimental assays.
- Application Example : In proteomic studies, it is used to tag specific proteins for identification and quantification via mass spectrometry, facilitating the understanding of cellular mechanisms and disease pathways .
Material Science
In material science, 4-Bromo-2-(dimethylamino)phenylmethanol is utilized in the synthesis of polymers and other materials with specific electronic properties.
- Research Insight : Studies show that incorporating this compound into polymer matrices enhances their electrical conductivity and thermal stability, making them suitable for electronic applications such as sensors and transistors .
Data Table: Comparative Analysis of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Bromine and Dimethylamino Substitution
- [4-Bromo-2-(dimethylamino)phenyl]methanol vs. 7-Bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one []: The latter incorporates a chromenone backbone, where bromine and dimethylamino groups are positioned on a fused aromatic system.
- 3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one (HDMAC) []: HDMAC features a propenone linker between the dimethylaminophenyl and hydroxyphenyl groups. This α,β-unsaturated ketone system enhances its utility in solid-state lasers due to extended π-conjugation, contrasting with the saturated hydroxymethyl group in the target compound .
Hydroxymethyl Group Variations
- [4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methanamine hydrochloride []: This compound replaces the hydroxymethyl group with a methanamine moiety and introduces a dichlorophenoxy substituent. The hydrochloride salt form improves solubility, whereas the hydroxymethyl group in the target compound may facilitate hydrogen bonding .
Key Observations :
- Chromenone and pyrazole derivatives (e.g., compounds from []) exhibit higher synthetic yields (63–92%) due to optimized condensation and coupling protocols.
- Oil vs. Solid States: Bulky substituents (e.g., pyrazole in []) result in oils, while planar chromenones ([]) form crystalline solids.
Structural Analogues with Modified Backbones
- 2-[[(4-Bromo-2,6-dimethylphenyl)imino]methyl]phenol []: This Schiff base derivative replaces the hydroxymethyl group with an imino linkage, enabling metal coordination for catalyst design .
- rac-[(1S,3R)-1-amino-3-(dimethylamino)cyclohexyl]methanol []: A cyclohexane-based analogue with stereochemical complexity, highlighting the versatility of dimethylamino-alcohol motifs in chiral synthesis .
Preparation Methods
Synthetic Routes Overview
The synthesis of [4-Bromo-2-(dimethylamino)phenyl]methanol generally follows these key steps:
- Starting material selection: Often 2-(dimethylamino)benzaldehyde or related precursors.
- Bromination: Introduction of bromine at the 4-position of the aromatic ring.
- Reduction: Conversion of the aldehyde group to the corresponding benzyl alcohol.
These steps can be optimized with respect to reagents, solvents, temperature, and purification to maximize yield and purity.
Bromination of 2-(Dimethylamino)benzaldehyde
- Bromination is typically performed on 2-(dimethylamino)benzaldehyde.
- Bromine or bromine sources (e.g., N-bromosuccinimide) are used.
- Reaction conditions are controlled to achieve selective monobromination at the 4-position.
- Catalysts or acid/base conditions may be employed to direct regioselectivity.
Reaction conditions and notes:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Brominating agent | Br2 or N-bromosuccinimide | Controlled addition to avoid polybromination |
| Solvent | Polar aprotic solvents (e.g., dichloromethane, THF) | Solvent choice impacts reaction rate and selectivity |
| Temperature | 0–5 °C | Low temperature prevents over-bromination |
| Reaction time | 1–4 hours | Monitored by TLC or HPLC |
| Catalyst | Sometimes Lewis acids or acids (e.g., FeBr3) | Enhances electrophilic substitution |
This bromination step yields 4-bromo-2-(dimethylamino)benzaldehyde as the key intermediate.
Reduction of the Aldehyde to Benzyl Alcohol
- The aldehyde group in 4-bromo-2-(dimethylamino)benzaldehyde is reduced to the corresponding benzyl alcohol.
- Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
- Sodium borohydride is preferred for selective mild reduction.
Reaction conditions and notes:
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reducing agent | Sodium borohydride (NaBH4) | Selective for aldehydes; mild conditions |
| Solvent | Methanol, ethanol, or THF | Solvent choice affects solubility and reaction rate |
| Temperature | 0–25 °C | Room temperature or cooling to control rate |
| Reaction time | 1–3 hours | Reaction progress monitored by TLC or NMR |
| Work-up | Quenching with water or dilute acid | Followed by extraction and purification |
This step converts the aldehyde to [4-Bromo-2-(dimethylamino)phenyl]methanol with high yield and purity.
Alternative Synthetic Approaches and Intermediates
- Some processes start from 1,4-dibromo-2-fluorobenzene, which undergoes metal-halogen exchange with isopropyl magnesium chloride (Grignard reagent), followed by formylation and subsequent functional group transformations to reach the target compound or close intermediates.
- The intermediate 4-bromo-2-methoxybenzaldehyde has been synthesized through such methods, which could be demethylated and further functionalized to introduce the dimethylamino group and reduce to the alcohol.
- Protection and deprotection strategies (e.g., formation of dioxane derivatives) have been reported for related benzaldehyde derivatives to improve reaction selectivity and purification.
Summary Table of Preparation Methods
| Step | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1. Bromination | Electrophilic aromatic substitution | Br2 or NBS, 0–5 °C, polar aprotic solvent | 4-Bromo-2-(dimethylamino)benzaldehyde |
| 2. Reduction | Aldehyde to benzyl alcohol | NaBH4, MeOH or EtOH, 0–25 °C | [4-Bromo-2-(dimethylamino)phenyl]methanol |
| 3. Alternative route | Metal-halogen exchange + formylation | 1,4-dibromo-2-fluorobenzene, iPrMgCl, THF, DMF | Intermediate aldehydes for further modification |
| 4. Protection/deprotection | Dioxane formation for purification | 2,2-dimethyl-1,3-propanediol, pyridinium hydrochloride, reflux | Improved purification and yield in some syntheses |
Research Findings and Optimization Notes
- Temperature control is critical during bromination to avoid polybromination or side reactions.
- Solvent choice affects regioselectivity and reaction kinetics; polar aprotic solvents favor electrophilic substitution and nucleophilic additions.
- Purification techniques such as recrystallization (ethanol/water) or column chromatography (silica gel with hexane/ethyl acetate gradients) are essential to isolate high-purity products (>95% purity).
- Yield optimization involves balancing reagent equivalents, reaction time, and temperature.
- Spectroscopic characterization (NMR, HPLC) confirms structural integrity and purity, with characteristic signals for aldehyde and dimethylamino groups before reduction, and alcohol signals after reduction.
Q & A
What are the optimal synthetic routes for [4-Bromo-2-(dimethylamino)phenyl]methanol, and how can reaction conditions be optimized for high yield?
Basic Synthesis : The compound can be synthesized via Grignard reactions, where 4-bromo-2-(dimethylamino)benzaldehyde reacts with organomagnesium reagents under anhydrous conditions. Key parameters include temperature control (−10°C to 0°C), inert atmosphere (N₂/Ar), and solvent selection (e.g., THF or diethyl ether) .
Advanced Optimization : Use kinetic studies to refine stoichiometry and reaction time. For example, monitoring by TLC or HPLC can identify side products (e.g., over-bromination or demethylation). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .
How can the molecular structure of [4-Bromo-2-(dimethylamino)phenyl]methanol be rigorously characterized?
Basic Characterization : Employ NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., -OH at ~3200 cm⁻¹, aromatic C-Br at 560 cm⁻¹). Mass spectrometry (ESI-TOF) validates molecular weight (C₉H₁₂BrNO: ~230.1 g/mol) .
Advanced Techniques : Single-crystal X-ray diffraction (SC-XRD) using the WinGX suite resolves bond angles, torsion angles, and crystal packing. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .
What are the key reactivity patterns of [4-Bromo-2-(dimethylamino)phenyl]methanol under nucleophilic or electrophilic conditions?
Basic Reactivity : The hydroxyl group undergoes esterification (e.g., with acetyl chloride) or oxidation (CrO₃/H₂SO₄) to ketones. The bromine atom participates in Suzuki-Miyaura cross-coupling (Pd catalysts, aryl boronic acids) .
Advanced Mechanistic Insights : DFT calculations (B3LYP/6-311++G**) predict regioselectivity in SNAr reactions. For example, the dimethylamino group directs electrophiles to the para position relative to bromine .
How can researchers assess the biological activity of [4-Bromo-2-(dimethylamino)phenyl]methanol, particularly in enzyme inhibition?
Basic Screening : Use in vitro assays (e.g., fluorescence-based enzyme inhibition) targeting monoamine oxidases (MAOs) or acetylcholinesterase. IC₅₀ values are determined via dose-response curves (0.1–100 μM) .
Advanced Studies : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with enzyme active sites. For instance, the bromine atom may form halogen bonds with Tyr residues in MAO-B .
What safety protocols are critical when handling [4-Bromo-2-(dimethylamino)phenyl]methanol in the laboratory?
Basic Safety : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Store at 2–8°C in amber glass to prevent photodegradation. Spills require neutralization with sodium bicarbonate .
Advanced Risk Mitigation : Conduct thermal stability analysis (DSC/TGA) to identify decomposition risks. LC-MS monitors degradation products under stress conditions (e.g., 40°C/75% RH for 14 days) .
How can analytical methods distinguish [4-Bromo-2-(dimethylamino)phenyl]methanol from structurally similar impurities?
Basic Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (254 nm) separates it from brominated byproducts. Retention time: ~8.2 min .
Advanced Differentiation : High-resolution MS/MS (Q-TOF) identifies fragment ions (e.g., m/z 213.0 [M-Br]⁺). 2D-NMR (COSY, HSQC) resolves overlapping signals in crowded aromatic regions .
What factors influence the stability of [4-Bromo-2-(dimethylamino)phenyl]methanol in solution or solid state?
Basic Stability : Aqueous solutions (pH 7.4, PBS buffer) degrade <5% over 24 hours at 25°C. Solid-state stability exceeds 6 months when stored desiccated .
Advanced Degradation Pathways : Radical-initiated decomposition (via EPR spectroscopy) reveals bromine radical formation under UV light. Stabilizers like BHT (0.01% w/w) mitigate oxidation .
How should researchers resolve contradictions in reported synthetic yields or biological activity data?
Basic Troubleshooting : Replicate experiments with controlled variables (e.g., reagent purity, humidity). Compare NMR spectra with published data to confirm compound identity .
Advanced Meta-Analysis : Use multivariate statistics (PCA) to correlate reaction conditions (temperature, solvent polarity) with yield outliers. Reassess bioactivity data using standardized assay protocols .
What role does [4-Bromo-2-(dimethylamino)phenyl]methanol play in synthesizing complex heterocycles or pharmaceutical intermediates?
Basic Applications : It serves as a precursor to xanthene derivatives via iodine-catalyzed cyclization (e.g., with indoles, 80–99% yield) .
Advanced Functionalization : Incorporate into metal-organic frameworks (MOFs) for catalysis. The dimethylamino group enhances ligand-metal coordination (e.g., Cu²⁺) in cross-coupling reactions .
How can researchers evaluate the compound’s interactions with biomacromolecules like DNA or proteins?
Basic Binding Studies : Fluorescence quenching assays (e.g., with BSA) determine binding constants (Kₐ ~10⁴ M⁻¹). Circular dichroism (CD) monitors conformational changes in proteins .
Advanced Biophysical Methods : Surface plasmon resonance (SPR) quantifies real-time binding kinetics (kₐₙ/kₒff). Cryo-EM resolves structural changes in enzyme complexes upon ligand binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
